

# Theoretical studies of Mo<sub>2</sub>C surface chemistry

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## Compound of Interest

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An In-depth Technical Guide to the Theoretical Studies of Mo<sub>2</sub>C Surface Chemistry

## Introduction

**Molybdenum carbide** (Mo<sub>2</sub>C) has emerged as a highly promising material in catalysis, exhibiting properties akin to precious metals like platinum in various chemical reactions. Its unique electronic structure, high stability, and cost-effectiveness make it an attractive alternative for applications ranging from renewable energy production to biomass conversion. Theoretical studies, predominantly employing Density Functional Theory (DFT), have become indispensable for unraveling the intricate surface chemistry of Mo<sub>2</sub>C. These computational approaches provide atomic-scale insights into catalyst stability, reaction mechanisms, and active sites, thereby guiding the rational design of more efficient catalysts. This guide provides a comprehensive overview of the theoretical investigations into Mo<sub>2</sub>C surface chemistry, tailored for researchers, scientists, and professionals in catalysis and materials science.

## Computational Protocols: The DFT Approach

The majority of theoretical studies on Mo<sub>2</sub>C surfaces are performed using Density Functional Theory (DFT) calculations, often implemented in software packages like the Vienna Ab initio Simulation Package (VASP).

Core Methodology:

- **Electron-Ion Interaction:** The projector augmented wave (PAW) method is commonly used to describe the interaction between ions and electrons.

- **Exchange-Correlation Functional:** The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is frequently employed to evaluate the non-local exchange-correlation energy.
- **Basis Set:** Valence electrons are described using a plane-wave basis set with a specified cutoff energy, typically around 400 eV, to ensure convergence.
- **Surface Modeling:** The Mo<sub>2</sub>C surfaces are modeled using a slab approach. A specific crystal facet (e.g., (101), (001)) is cleaved from the optimized bulk structure. A vacuum layer, typically 15 Å or more, is introduced to prevent interactions between periodic images of the slab. During structural relaxations, the bottom layers of the slab are often frozen in their bulk positions, while the top layers and any adsorbates are allowed to relax.
- **Brillouin Zone Integration:** A grid of special k-points, generated using schemes like the Monkhorst-Pack method, is used for numerical integration in the Brillouin zone.

This computational framework allows for the accurate calculation of surface energies, adsorption energies of molecules, and activation barriers for elementary reaction steps, providing the fundamental data needed to understand and predict catalytic performance.

## Surface Properties and Stability

The catalytic activity of Mo<sub>2</sub>C is intrinsically linked to its surface structure and stability. Mo<sub>2</sub>C exists in several crystalline phases, with the orthorhombic  $\beta$ -Mo<sub>2</sub>C and hexagonal  $\alpha$ -Mo<sub>2</sub>C being the most studied. DFT calculations have shown that  $\beta$ -Mo<sub>2</sub>C is generally the most stable phase.<sup>[1]</sup>

The stability of different crystal facets of  $\beta$ -Mo<sub>2</sub>C has been extensively investigated. DFT calculations reveal that the relative stability of surfaces depends on the termination (Mo-terminated or C-terminated) and the chemical environment. For instance, under certain conditions, pure C terminations are more stable for (001) and (100) surfaces, while Mo terminations are favored for (010) and (111) surfaces.<sup>[2]</sup> The mixed Mo/C termination of the (011) surface is often found to be the most stable, exhibiting the lowest surface free energy.<sup>[2]</sup> Studies considering temperature and pressure effects have shown that the (001) surface is most stable at low temperatures, while the (101) surface becomes dominant at higher temperatures (up to 1000 K).<sup>[3]</sup>

Table 1: Calculated Surface Free Energies of  $\beta$ -Mo<sub>2</sub>C Facets

Surface Facet	Termination	Surface Free Energy (J/m <sup>2</sup> )
(011)	Mixed Mo/C	~2.1 (Most Stable)[2]
(101)	Mixed Mo/C	~2.19 (Highly Stable)[4]
(010)	TMo-2	Stable[2]
(001)	-	Stable at low temperature[3]

Note: Surface energies can vary based on the specific computational setup and the chemical potential of carbon.

## Adsorption of Small Molecules

Understanding the adsorption of reactants, intermediates, and products is fundamental to elucidating reaction mechanisms. DFT is used to calculate adsorption energies ( $E_{\text{ads}}$ ), which quantify the strength of the interaction between a molecule and the Mo<sub>2</sub>C surface. A more negative  $E_{\text{ads}}$  indicates stronger adsorption.

Table 2: Calculated Adsorption Energies ( $E_{\text{ads}}$ ) of Key Molecules on Mo<sub>2</sub>C Surfaces

Adsorbate	Surface	Adsorption Energy (eV)
H (atomic)	Pristine Orthorhombic (001) - Type 1	-0.886[5]
H (atomic)	Pristine Orthorhombic (001) - Type 2 (Mo)	-1.261[5]
H <sub>2</sub> (dissociative)	Hexagonal (101)	-0.92[4]
CO	$\alpha$ -Mo <sub>2</sub> C (101)-Mo/C	-1.48[6]
CO	$\alpha$ -Mo <sub>2</sub> C (001)-Mo	-2.67[6]
CO <sub>2</sub> (activated)	$\beta$ -Mo <sub>2</sub> C (001)-Mo	-1.36 (-31.4 kcal/mol)[7]
CO <sub>2</sub> (dissociated to CO* + O*)	$\beta$ -Mo <sub>2</sub> C (001)-Mo	-3.24 (-74.8 kcal/mol)[7]
N <sub>2</sub>	Defective 1T-Mo <sub>2</sub> C (with C vacancy)	-1.92[8]
NO	Mo <sub>2</sub> C monolayer	-3.508[9]
NO <sub>2</sub>	Mo <sub>2</sub> C monolayer	-5.933[9]
Acetylene (C <sub>2</sub> H <sub>2</sub> )	$\beta$ -Mo <sub>2</sub> C (100)	Stronger than ethylene[10]
Ethylene (C <sub>2</sub> H <sub>4</sub> )	$\beta$ -Mo <sub>2</sub> C (100)	Weaker than acetylene[10]

## Catalytic Applications and Reaction Mechanisms

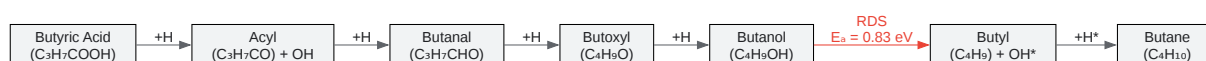
Theoretical studies have provided profound insights into the role of Mo<sub>2</sub>C in several crucial catalytic reactions.

### Hydrodeoxygenation (HDO)

HDO is a vital process for upgrading biomass-derived oils. DFT studies on the HDO of model compounds like butyric acid over  $\beta$ -Mo<sub>2</sub>C(101) surfaces have mapped out the entire reaction pathway.[1][11] The mechanism proceeds through the hydrogenation of the carboxylic acid to an aldehyde, then to an alcohol, followed by the cleavage of the C-OH bond and further hydrogenation to the final alkane.

## Key Findings:

- **Rate-Determining Step (RDS):** The activation of the C-OH bond during the dissociation of the butanol intermediate is consistently identified as the rate-determining step.[1][11]
- **Activation Barrier:** The activation barrier for this RDS on the orthorhombic  $\beta$ -Mo<sub>2</sub>C(101) surface is calculated to be 0.83 eV.[11] Doping the Mo<sub>2</sub>C surface with elements like Zr and Nb can significantly lower this barrier, enhancing catalytic activity.[1]



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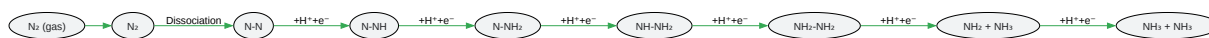
Caption: Reaction pathway for the hydrodeoxygenation (HDO) of butyric acid on Mo<sub>2</sub>C.

## Nitrogen Reduction Reaction (NRR)

The electrocatalytic NRR to produce ammonia under ambient conditions is a promising alternative to the energy-intensive Haber-Bosch process. Theoretical studies show that Mo<sub>2</sub>C can be an effective NRR catalyst, particularly when its surface is engineered.

## Key Findings:

- **Active Sites:** Carbon vacancies on the Mo<sub>2</sub>C surface (V<sub>C</sub>-Mo<sub>2</sub>C) significantly enhance N<sub>2</sub> adsorption and activation.
- **Reaction Pathway:** N<sub>2</sub> reduction on V<sub>C</sub>-Mo<sub>2</sub>C proceeds efficiently via a dissociative-associative pathway.
- **Limiting Potential:** A low limiting potential of -0.43 V has been calculated for the NRR on defective Mo<sub>2</sub>C, indicating high activity.
- **Selectivity:** A major challenge is the competing hydrogen evolution reaction (HER). DFT studies suggest that creating a nitrogen-rich environment around the active site can increase NRR activity while suppressing HER, thus improving selectivity towards ammonia.



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Caption: Dissociative-associative pathway for the Nitrogen Reduction Reaction (NRR).

## Hydrogen Evolution Reaction (HER)

Mo<sub>2</sub>C is a promising, low-cost electrocatalyst for the HER. The catalytic activity is highly dependent on the Gibbs free energy of hydrogen adsorption ( $\Delta G_H$ ); *an ideal catalyst should have a  $\Delta G_H$  value close to zero.*

Key Findings:

- **Surface Dependence:** HER activity varies significantly with the specific Mo<sub>2</sub>C surface facet and termination.
- **Defect Engineering:** The introduction of Mo vacancies, combined with oxygen functionalization, is an effective strategy to improve the HER activity of both 1T- and 2H-Mo<sub>2</sub>C phases.
- **Substrate Effects:** The choice of substrate for 2D Mo<sub>2</sub>C monolayers can tune the HER activity. For instance, Ag and Cu substrates have been shown to improve activity.

Table 3: Gibbs Free Energy of Hydrogen Adsorption ( $\Delta G_H$ ) on Mo<sub>2</sub>C Surfaces\*

Surface / System	Coverage ( $\theta$ )	$\Delta G_{\text{H}^*}$ (eV)	Predicted Activity
2H-Mo <sub>2</sub> C (Pristine)	4/9	-0.86	Poor
2H-Mo <sub>2</sub> C (with Mo vacancy)	2/9	-0.18	Good
Mo <sub>2</sub> CTx MXene	-	-0.45	Moderate
V <sub>0.31</sub> Mo <sub>0.69</sub> B (for comparison)	High (80-100%)	-0.12	Excellent
Pt (111) (benchmark)	-	~0.0	Ideal

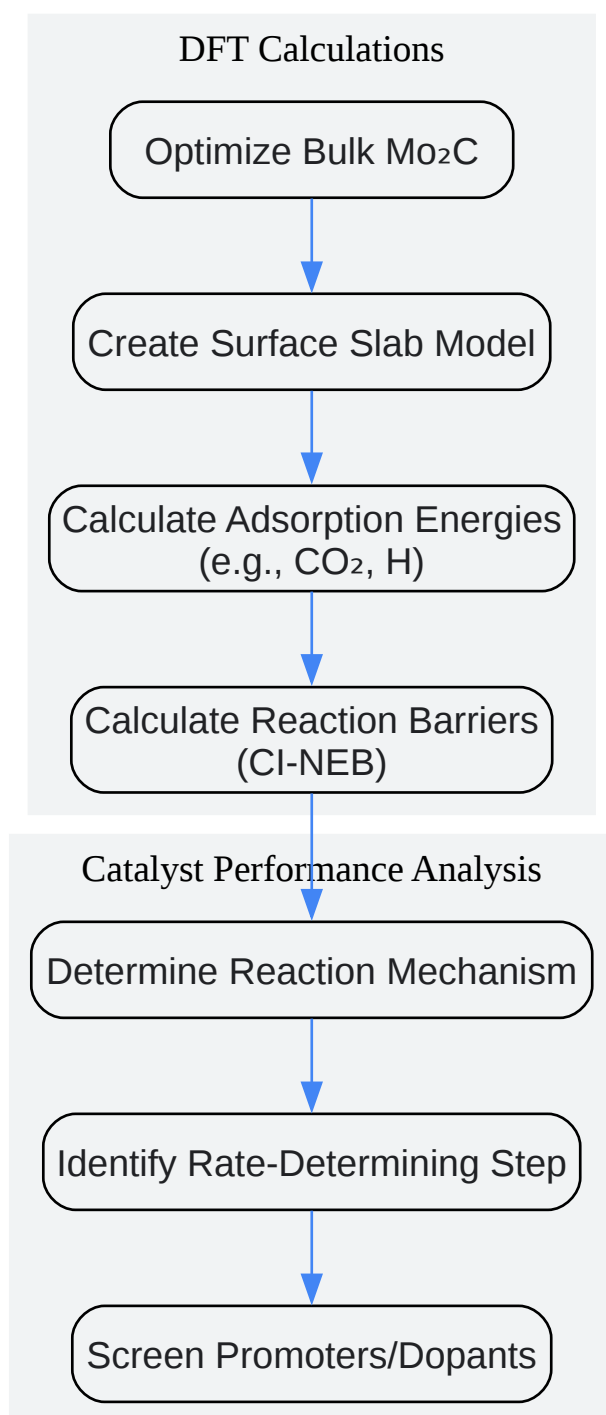
Note: A  $\Delta G_{\text{H}}$  value closer to 0 eV indicates higher HER activity.\*

## CO<sub>2</sub> Reduction

The conversion of CO<sub>2</sub> into valuable fuels and chemicals is a key area of sustainable chemistry. Theoretical studies have shown that Mo<sub>2</sub>C is a potent catalyst for CO<sub>2</sub> activation and reduction, primarily through the reverse water-gas shift (RWGS) reaction ( $\text{CO}_2 + \text{H}_2 \rightarrow \text{CO} + \text{H}_2\text{O}$ ).

### Key Findings:

- **Activation:** The Mo-terminated  $\beta$ -Mo<sub>2</sub>C(001) surface is highly reactive, provoking the spontaneous cleavage of a C-O bond in CO<sub>2</sub> to form adsorbed CO and O.
- **Activation Barrier:** The activation barrier for direct CO<sub>2</sub> dissociation on the pristine  $\beta$ -Mo<sub>2</sub>C(001) surface is about 0.73 eV (16.8 kcal/mol).<sup>[7]</sup>
- **Promoter Effects:** Doping the surface with alkali metals like potassium (K) can enhance CO<sub>2</sub> binding and lower the dissociation barrier to ~0.61 eV (14.0 kcal/mol), boosting catalytic activity.<sup>[7]</sup>



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Caption: General computational workflow for studying Mo<sub>2</sub>C surface catalysis.

## Conclusion and Outlook



Theoretical studies, primarily based on Density Functional Theory, have provided a wealth of knowledge on the surface chemistry of **molybdenum carbide**. These computational models have successfully elucidated the stability of different Mo<sub>2</sub>C phases and surfaces, detailed complex reaction mechanisms for HDO, NRR, HER, and CO<sub>2</sub> reduction, and quantified the energetics of adsorption and reaction barriers. The insights gained have highlighted effective strategies for enhancing catalytic performance, such as introducing surface defects, applying strain, and using promoters.

The synergy between theoretical calculations and experimental work is crucial for advancing the field. Future research will likely focus on more complex and realistic models, including the effects of solvents, catalyst morphology, and dynamic changes under reaction conditions. Furthermore, the integration of machine learning techniques with high-throughput DFT calculations promises to accelerate the discovery and design of novel Mo<sub>2</sub>C-based catalysts with superior activity, selectivity, and stability for a sustainable future.

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